![molecular formula C9H13N3O2 B12858649 n2-Ethyl-4-methoxy-4h-furo[3,2-b]pyrrole-2,5-diamine](/img/structure/B12858649.png)
n2-Ethyl-4-methoxy-4h-furo[3,2-b]pyrrole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Ethyl-4-methoxy-4H-furo[3,2-b]pyrrole-2,5-diamine: is a heterocyclic compound that belongs to the furo[3,2-b]pyrrole family This compound is characterized by its unique structure, which includes a furan ring fused to a pyrrole ring, with additional functional groups such as an ethyl group at the N2 position and a methoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-4-methoxy-4H-furo[3,2-b]pyrrole-2,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: The furan ring is then fused with a pyrrole ring through a series of condensation reactions.
Functionalization: The ethyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-ethyl-4-methoxy-4H-furo[3,2-b]pyrrole-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated possible therapeutic uses, including anti-inflammatory and analgesic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N2-ethyl-4-methoxy-4H-furo[3,2-b]pyrrole-2,5-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- 4-hydroxy-2-quinolones
- Substituted furo[3,2-b]pyrrole-5-carboxhydrazides
Uniqueness
N2-ethyl-4-methoxy-4H-furo[3,2-b]pyrrole-2,5-diamine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-N-ethyl-4-methoxyfuro[3,2-b]pyrrole-2,5-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-3-11-9-4-6-7(14-9)5-8(10)12(6)13-2/h4-5,11H,3,10H2,1-2H3 |
InChI Key |
VLKKENFLBFULLT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(O1)C=C(N2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
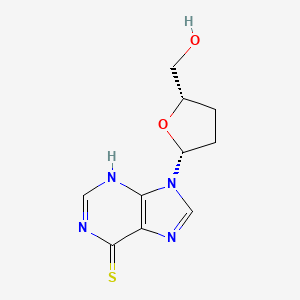
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
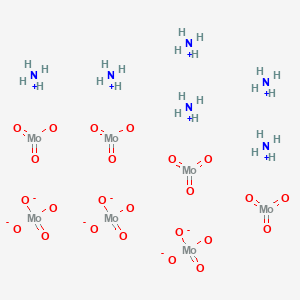
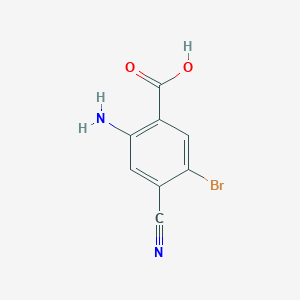
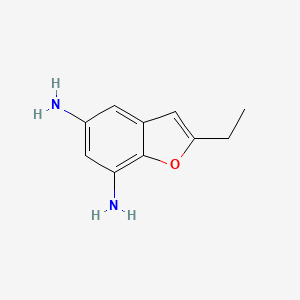

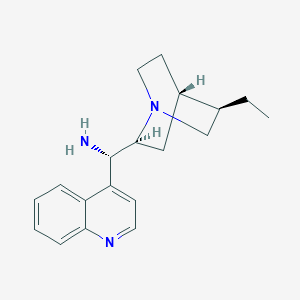
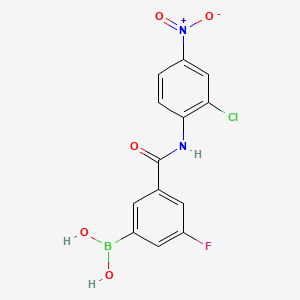
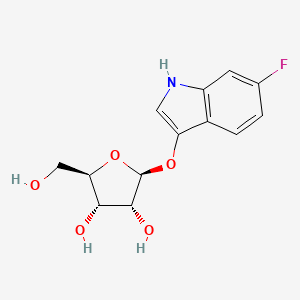
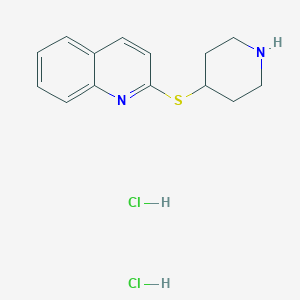
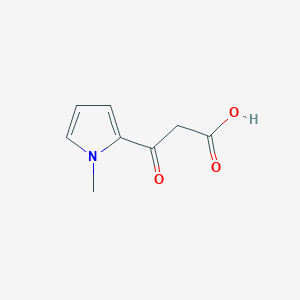
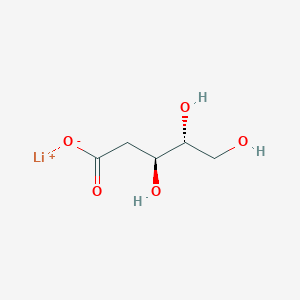
![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
